2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate
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Overview
Description
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenyl and propanoate components, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, trifluoromethyl phenyl carbamates, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and control over the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-(4-METHYLBENZAMIDO)BENZOATE
- 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 2-HYDROXYBENZOATE
Uniqueness
Compared to similar compounds, 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C26H22F3NO7S |
---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate |
InChI |
InChI=1S/C26H22F3NO7S/c1-17-5-11-22(12-6-17)38(34,35)37-21-9-7-18(8-10-21)23(31)16-36-25(33)14-13-24(32)30-20-4-2-3-19(15-20)26(27,28)29/h2-12,15H,13-14,16H2,1H3,(H,30,32) |
InChI Key |
APYFLQOUHYVLHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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